molecular formula C19H23NO4 B2973258 Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 846063-59-0

Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

Cat. No. B2973258
CAS RN: 846063-59-0
M. Wt: 329.396
InChI Key: KSJNUDIQTVTYMP-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin, which is a class of organic compounds known as benzopyrones . Coumarins are widely found in nature and have been used in herbal medicines since early ages . They have been reported to exhibit various biological activities, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a coumarin core, which is a benzopyrone structure, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact structure would depend on the positions of the various substituents.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the carbonyl group in the coumarin core could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a certain melting point, boiling point, and density .

Scientific Research Applications

Organic Synthesis Methodologies

  • Phosphine-Catalyzed Annulation : Zhu et al. (2003) explored an expedient phosphine-catalyzed [4 + 2] annulation process, synthesizing highly functionalized tetrahydropyridines, demonstrating the utility of ethyl 2-(substituted-methyl)-2,3-butadienoates in organic synthesis.

Anticancer Potential

  • Propanamide Derivatives Evaluation : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as promising anticancer agents, indicating the potential therapeutic applications of related compounds.

Chemical Characterization and Structural Analysis

  • Crystal Structures of Alanylpiperidine Analogues : Mambourg et al. (2021) determined the crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its analogues, showcasing the importance of structural analysis in understanding the properties of such compounds.

Antimicrobial Activity

Enzymatic Studies and Biochemical Applications

Future Directions

Future research on this compound could involve further exploration of its biological activities and potential therapeutic applications. Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .

properties

IUPAC Name

ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-3-23-19(22)14-6-8-20(9-7-14)12-15-11-18(21)24-17-10-13(2)4-5-16(15)17/h4-5,10-11,14H,3,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJNUDIQTVTYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331571
Record name ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate

CAS RN

846063-59-0
Record name ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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